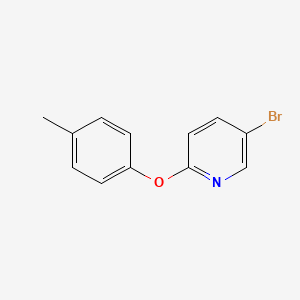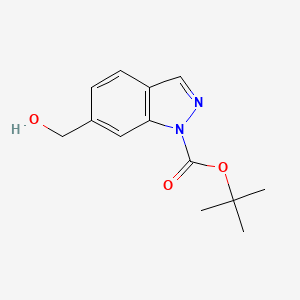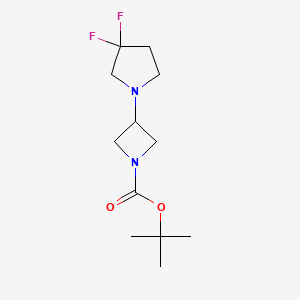
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate
概要
説明
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H20F2N2O2 and a molecular weight of 262.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluoropyrrolidine moiety, and an azetidine ring, making it a unique and versatile molecule in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3,3-difluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation can produce difluoropyrrolidine oxides .
科学的研究の応用
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Similar structure but with a piperidine ring instead of a difluoropyrrolidine moiety.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains a piperidine ring with a difluoro substitution and an oxo group.
Uniqueness
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is unique due to the presence of both the difluoropyrrolidine and azetidine rings, which confer distinct chemical and biological properties. The difluoropyrrolidine moiety enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
特性
IUPAC Name |
tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-9(7-16)15-5-4-12(13,14)8-15/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMXSJXCVDXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
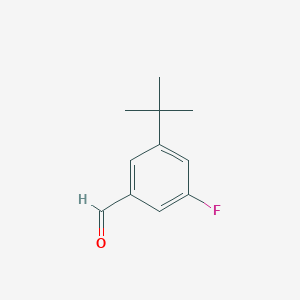
![1-[3-(2-Fluoroethoxy)phenyl]methanamine](/img/structure/B1397929.png)
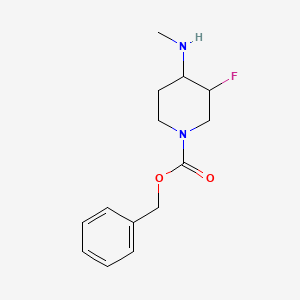
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
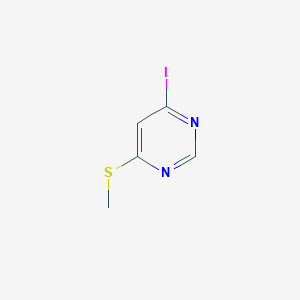
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
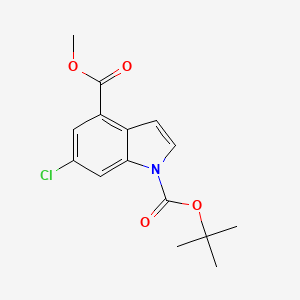
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
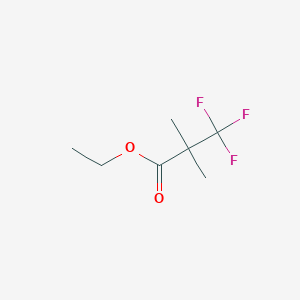
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
